2-chloro-N-cyclopropyl-4-methylbenzamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-7-2-5-9(10(12)6-7)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVVVGXZHMVFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between 2-chloro-N-cyclopropyl-4-methylbenzamide and structurally related benzamides:
Key Observations :
- Molecular Weight : The iodine-substituted analog () has a significantly higher molecular weight (490.11 g/mol), which may limit bioavailability compared to lighter analogs like Glibenclamide (284.72 g/mol) .
- Synthetic Complexity : Multi-component reactions (e.g., ) yield structurally complex analogs but with moderate yields (65% in ), whereas simpler benzamides () may be synthesized more efficiently .
Spectroscopic and Functional Differences
- NMR Profiles: The target compound’s pyridine ring () would produce distinct aromatic signals compared to purely benzenoid analogs (e.g., ). For instance, the methoxy group in ’s compound generates a singlet at δ ~3.8 ppm in ¹H NMR, whereas cyclopropyl protons resonate near δ ~1.0–1.5 ppm .
- Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits fluorescence due to its conjugated electron-donating methoxy group, a feature absent in non-fluorescent analogs like Glibenclamide .
- IR Spectroscopy : Sulfonyl () and carbonyl () groups show strong absorptions at ~1350 cm⁻¹ (S=O) and ~1650 cm⁻¹ (C=O), respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
